

An In-depth Technical Guide to 1-Bromo-4-chloro-2-iodobenzene

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Compound of Interest

Compound Name: 1-Bromo-4-chloro-2-iodobenzene

Cat. No.: B582995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-Bromo-4-chloro-2-iodobenzene**, a key intermediate in modern organic synthesis. Its unique tri-halogenated structure offers a versatile platform for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science.

Core Chemical Properties

1-Bromo-4-chloro-2-iodobenzene is a polysubstituted aromatic compound with the chemical formula C_6H_3BrClI . The distinct electronic and steric environments of the three different halogen atoms—iodine, bromine, and chlorine—impart a graded reactivity, making it an ideal substrate for sequential and site-selective cross-coupling reactions.

Physicochemical Data

Property	Value	Source
CAS Number	148836-41-3	[1] [2]
Molecular Formula	C ₆ H ₃ BrClI	[1]
Molecular Weight	317.35 g/mol	[1]
Melting Point	32-33 °C	[3]
Boiling Point	279 °C	[3]
Appearance	White to light yellow solid	
Purity	Typically >98%	[4]
XLogP3	3.9	[5]
Topological Polar Surface Area	0 Å ²	[5]

Synthesis of 1-Bromo-4-chloro-2-iodobenzene

The following is a representative experimental protocol for the synthesis of **1-Bromo-4-chloro-2-iodobenzene** from 2-bromo-5-chloroaniline via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis

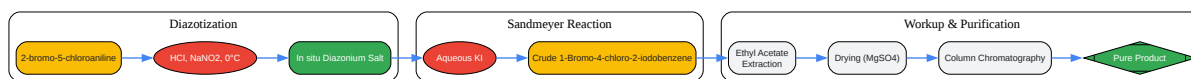
Materials:

- 2-bromo-5-chloroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized Water

- Ice

Procedure:

- In a suitable reaction vessel, dissolve 2-bromo-5-chloroaniline (1.0 equivalent) in concentrated hydrochloric acid.
- Cool the resulting mixture to 0°C using an ice bath with constant stirring.
- Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.
- Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture, maintaining the temperature at or below 0°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
- In a separate vessel, prepare a solution of potassium iodide (1.1 equivalents) in deionized water.
- Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form.
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until gas evolution ceases.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **1-Bromo-4-chloro-2-iodobenzene**.



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Synthesis workflow for **1-Bromo-4-chloro-2-iodobenzene**.

Reactivity and Applications in Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds in **1-Bromo-4-chloro-2-iodobenzene** ($\text{C-I} > \text{C-Br} > \text{C-Cl}$) allows for selective functionalization. The more reactive C-I bond can be targeted under milder conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This makes the molecule a valuable building block for the synthesis of complex, unsymmetrical biaryls and other substituted aromatic compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. For **1-Bromo-4-chloro-2-iodobenzene**, selective coupling at the iodine position can be achieved.

Representative Experimental Protocol: Selective Suzuki Coupling

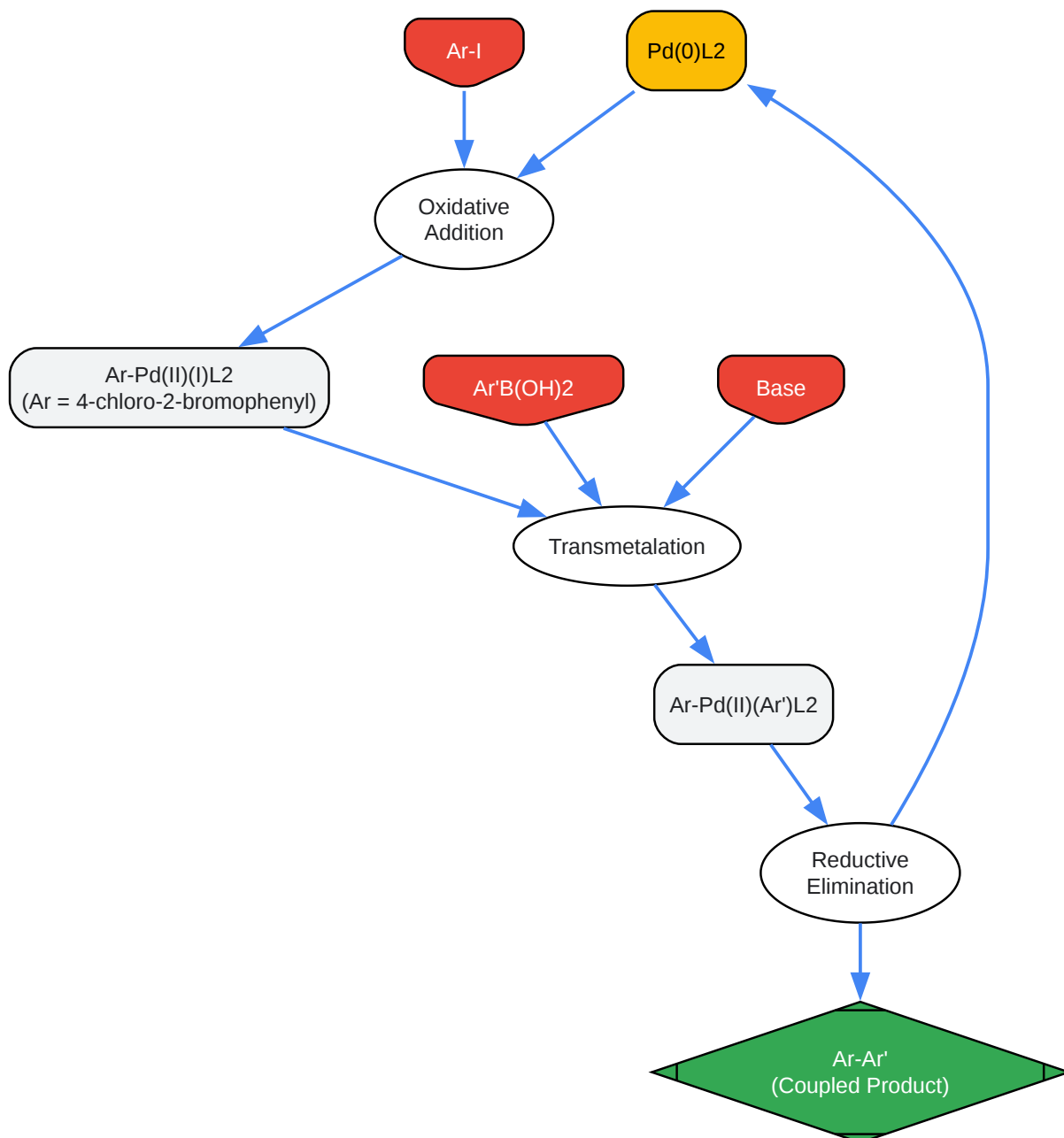
Materials:

- **1-Bromo-4-chloro-2-iodobenzene**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$ or Pd(OAc)_2 /phosphine ligand)
- Base (e.g., K_2CO_3 , Cs_2CO_3)

- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
- Anhydrous solvents

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **1-Bromo-4-chloro-2-iodobenzene** (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Add the palladium catalyst (1-5 mol%).
- Add the degassed solvent system.
- Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80°C) and monitor its progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

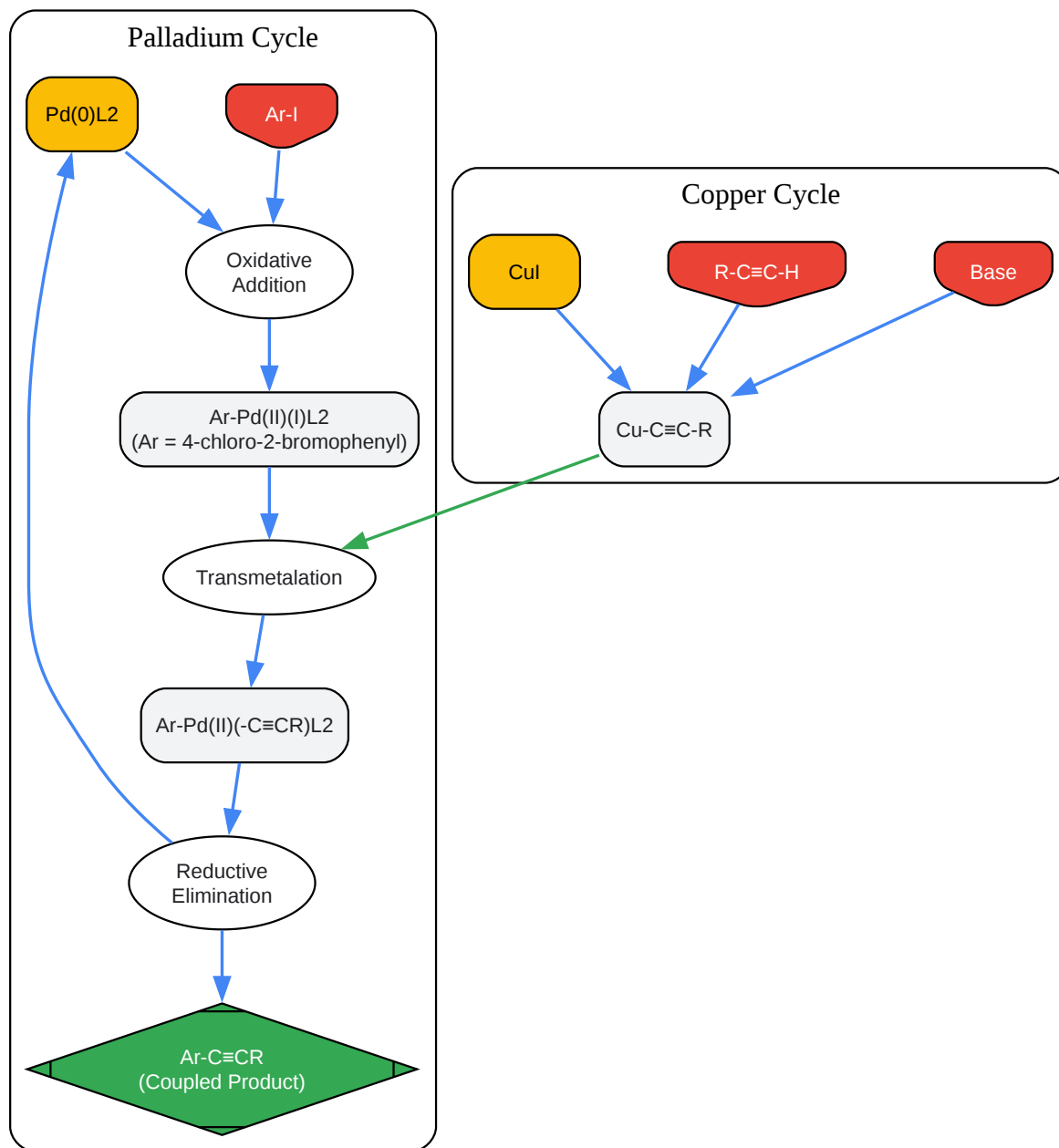
Representative Experimental Protocol: Selective Sonogashira Coupling

Materials:

- **1-Bromo-4-chloro-2-iodobenzene**
- Terminal alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Base/Solvent (e.g., triethylamine, diisopropylamine)
- Anhydrous, degassed solvent (optional, e.g., THF, DMF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **1-Bromo-4-chloro-2-iodobenzene** (1.0 equivalent), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
- Add the anhydrous, degassed solvent (if using) and the amine base.
- Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Catalytic cycle for the Sonogashira coupling.

Spectral Data

Experimentally determined spectral data for **1-Bromo-4-chloro-2-iodobenzene** is not widely available in the public domain. Researchers should obtain a certificate of analysis or perform their own spectral characterization upon synthesis or purchase. Based on the structure, the following spectral characteristics can be predicted:

- ^1H NMR: The spectrum is expected to show three signals in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the three aromatic protons. The splitting pattern will be complex due to ortho and meta couplings.
- ^{13}C NMR: The spectrum should display six distinct signals for the aromatic carbons. The carbon attached to iodine is expected to be the most upfield among the halogen-substituted carbons due to the "heavy atom effect".[\[6\]](#)
- Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Safety and Handling

1-Bromo-4-chloro-2-iodobenzene is a chemical that should be handled with appropriate safety precautions by trained personnel.

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[5\]](#)
- H312: Harmful in contact with skin.[\[5\]](#)
- H315: Causes skin irritation.[\[5\]](#)
- H319: Causes serious eye irritation.[\[5\]](#)
- H332: Harmful if inhaled.[\[5\]](#)

Precautionary Measures:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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